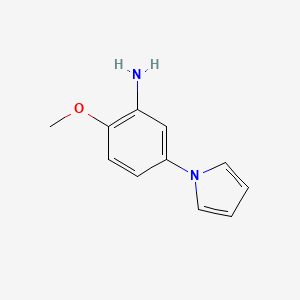

2-methoxy-5-(1H-pyrrol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXADXYJUCZGZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Multifunctionalized Aromatic and Heterocyclic Systems

Multifunctionalized aromatic and heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. jocpr.comnih.gov Aromatic systems, with their stable, planar ring structures and conjugated π-electron systems, offer a rigid scaffold for the precise spatial arrangement of functional groups, which is crucial for interactions with biological targets. jocpr.com Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are present in over 85% of all biologically active chemical entities. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical properties, such as polarity, hydrogen bonding capacity, and lipophilicity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The compound 2-methoxy-5-(1H-pyrrol-1-yl)aniline is a prime example of a multifunctionalized molecule, integrating both aromatic (the benzene (B151609) ring of aniline) and heterocyclic (the pyrrole (B145914) ring) systems. The strategic placement of the methoxy (B1213986) and amino groups on the aniline (B41778) ring, coupled with the pyrrole substituent, creates a molecule with a distinct electronic and steric profile. This complexity allows for a wide range of chemical modifications and makes it a valuable building block in the synthesis of more complex molecular architectures. jocpr.commdpi.com

Significance of Aniline and Pyrrole Derivative Chemistry in Advanced Synthetic Applications

The chemistry of aniline (B41778) and pyrrole (B145914) derivatives is of paramount importance in the development of advanced synthetic applications, particularly in the pharmaceutical and materials science sectors. nih.govnih.gov

Aniline derivatives are fundamental precursors in the synthesis of a vast array of organic compounds. The amino group of aniline is a versatile functional handle that can be readily diazotized, acylated, and alkylated, providing access to a multitude of more complex structures. The electronic nature of the aromatic ring in aniline can be modulated by the presence of other substituents, influencing its reactivity and the properties of the resulting molecules. reddit.com

Pyrrole derivatives are a class of nitrogen-containing heterocycles that are integral to many natural products and synthetic drugs. nih.gov The pyrrole ring is an aromatic heterocycle, and its unique electronic structure allows it to participate in various chemical reactions. reddit.com Pyrrole and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.aimdpi.com Their ability to act as ligands for various biological targets has led to their incorporation into numerous drug discovery programs. nih.gov For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a pyrrole core. nih.gov

Overview of Research Trajectories for 2 Methoxy 5 1h Pyrrol 1 Yl Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the C-N bond between the aniline (B41778) nitrogen and the pyrrole (B145914) ring. This suggests two primary forward synthetic strategies: forming the pyrrole ring on a substituted aniline precursor or attaching an amino or nitro group to a pre-formed methoxyphenyl-pyrrole.

A second key disconnection breaks the C-N and C-C bonds of the pyrrole ring itself, pointing towards a Paal-Knorr type synthesis. This approach would involve the condensation of a 1,4-dicarbonyl compound with a substituted aniline. For the target molecule, this would specifically require the reaction of 3-amino-4-methoxyaniline with a 1,4-dicarbonyl compound. However, a more common and practical variation involves starting with a nitroaniline derivative, which is then reduced to the aniline after the pyrrole ring has been formed.

Exploration of Primary Synthetic Routes to this compound

A prevalent and effective method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

In the context of synthesizing this compound, a modified Paal-Knorr approach is often employed. This strategy commences with a substituted aniline, such as 2-methoxy-5-nitroaniline, which is reacted with 2,5-dimethoxytetrahydrofuran. This reaction, often catalyzed by an acid, forms the N-(2-methoxy-5-nitrophenyl)pyrrole intermediate. The final step involves the reduction of the nitro group to an amine, yielding the target molecule. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride or catalytic hydrogenation. An iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines in water has been reported as an operationally simple, practical, and economical method, providing good to excellent yields under mild conditions. organic-chemistry.org

The general mechanism for the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal intermediate upon the amine's attack on one of the carbonyl groups of the 1,4-dicarbonyl compound (or its equivalent). wikipedia.orgnih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. wikipedia.org

| Starting Amine | Dicarbonyl Source | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline | 2,5-Hexanedione | Graphene Oxide | 2,5-dimethyl-1-phenyl-1H-pyrrole | Good |

| Various amines and sulfonamides | 2,5-dimethoxytetrahydrofuran | FeCl3 in water | N-substituted pyrroles | Good to Excellent |

An alternative synthetic approach involves starting with a pre-formed pyrrole ring and introducing the aniline functionality. This can be achieved through various C-N bond-forming reactions. For instance, a suitably substituted pyrrole could undergo nitration, followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of the nitration on the pyrrole ring can be challenging.

Another strategy involves the coupling of a pyrrole derivative with an appropriate aniline precursor. For example, a boronic acid-substituted pyrrole could be coupled with a halo-substituted methoxyaniline derivative under palladium catalysis (Suzuki coupling). Conversely, a halogenated pyrrole could be coupled with a boronic acid-substituted aniline. The copolymerization of aniline and pyrrole monomers has also been explored, offering a way to combine the properties of both individual monomers. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all the starting materials, offer an efficient and atom-economical route to complex molecules. nih.govnih.gov Several MCRs have been developed for the synthesis of substituted pyrroles. nih.govalliedacademies.org

For instance, a three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines has been developed to produce highly functionalized pyrroles. nih.gov This method is advantageous due to its mild reaction conditions and high atom efficiency. nih.gov Another example is a gold-catalyzed three-component reaction of an aminoacetoaldehyde acetal, a terminal alkyne, and an additional alkyne that proceeds through a domino reaction involving pyrrole synthesis followed by a Diels-Alder reaction to furnish substituted anilines. rsc.org While not directly reported for the synthesis of this compound, these MCRs represent powerful strategies that could potentially be adapted for its synthesis.

One-pot syntheses that combine multiple sequential reactions without the isolation of intermediates also provide a streamlined approach. For example, a one-pot synthesis of tetrasubstituted pyrroles from α-hydroxyketones, malononitrile, and ammonium (B1175870) acetate (B1210297) using tungstate (B81510) sulfuric acid as a catalyst has been reported. alliedacademies.org

| Components | Catalyst/Conditions | Product Type |

|---|---|---|

| α-hydroxyketones, oxoacetonitriles, anilines | AcOH, EtOH, 70 °C | N-substituted 2,3,5-functionalized 3-cyanopyrroles |

| aminoacetoaldehyde acetal, terminal alkyne, second alkyne | Gold(I) catalyst | Substituted anilines (via pyrrole intermediate) |

| α-hydroxyketones, malononitrile, ammonium acetate | Tungstate sulfuric acid, 70°C, solvent-free | Tetrasubstituted pyrroles |

Optimization of Reaction Conditions and Yields

The efficiency of pyrrole synthesis can be significantly influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalysis plays a crucial role in many modern synthetic methods for pyrroles. Gold catalysts, in particular, have emerged as powerful tools for the synthesis of pyrroles and other heterocycles. organic-chemistry.orgacs.org Gold(I)-catalyzed cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, offer a highly regioselective and functional group tolerant route to substituted pyrroles. organic-chemistry.orgacs.org The choice of ligands on the gold catalyst can influence its activity and selectivity.

In the context of Paal-Knorr synthesis, various catalysts have been shown to be effective. For example, L-proline has been used to catalyze the synthesis of highly functionalized pyrroles. rsc.org The use of Lewis acids like iron(III) chloride can also promote the reaction under mild, aqueous conditions. organic-chemistry.org In some cases, the reaction can proceed without a catalyst, although the use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The optimization of reaction conditions often involves screening different catalysts and solvents to maximize the yield and minimize side products. For instance, in a study on the synthesis of a pyrrol-2-one derivative, various catalysts and solvents were tested, with methanol (B129727) or ethanol (B145695) and citric acid providing the highest yields. researchgate.net

Solvent Selection and Temperature Control

The selection of an appropriate solvent and the precise control of reaction temperature are paramount in the synthesis of N-aryl pyrroles, significantly influencing reaction rates, yields, and in some cases, selectivity. A variety of solvents have been investigated for the Clauson-Kaas and Paal-Knorr type syntheses of these compounds.

Traditionally, these reactions have been conducted in organic solvents. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides has been successfully carried out in water with a catalytic amount of iron(III) chloride under mild conditions. researchgate.net Other studies have explored the use of solvents such as methanol, ethanol, dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), and dioxane. nih.gov In some cases, solvent-free conditions have also been employed, particularly in conjunction with microwave irradiation, which can lead to shorter reaction times and cleaner product formation.

The reaction temperature is another critical parameter that must be carefully optimized. While some protocols necessitate elevated temperatures, such as refluxing in acetic acid, others can be performed at or near room temperature, especially with the use of highly active catalysts or microwave assistance. For example, a modified Clauson-Kaas procedure allows for the synthesis of acid- or heat-sensitive N-substituted pyrroles at ambient temperature in an acetate buffer solution. prepchem.com The optimization of both solvent and temperature is often necessary to achieve the desired outcome, as demonstrated in various studies on the synthesis of substituted pyrroles. semanticscholar.org

Table 1: Effect of Solvent and Temperature on N-Aryl Pyrrole Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iron(III) chloride | 2,5-dimethoxytetrahydrofuran, various amines | Water | Mild | Good to excellent | researchgate.net |

| Acetic acid | α-hydroxyketones, oxoacetonitriles, primary amines | Ethanol | 70 | High | nih.gov |

| CATAPAL 200 | Acetonylacetone, aniline derivatives | Solvent-free | 60 | 73-96 | mdpi.com |

| None (Microwave) | 2,5-dialkoxytetrahydrofurans, primary amines | Acetic acid or Water | N/A | High | chemicalbridge.co.uk |

| Acetate buffer | 2,5-dimethoxytetrahydrofuran, primary amines | Water | Ambient | High | prepchem.com |

This table is interactive and can be sorted by clicking on the column headers.

Isolation and Purification Techniques for Research Scale

The isolation and purification of this compound and its analogues from the reaction mixture are crucial steps to obtain the compound in high purity for subsequent characterization and research applications. The methodologies employed are largely dependent on the physical and chemical properties of the target compound and the impurities present.

Following the completion of the reaction, a typical workup procedure involves quenching the reaction, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

For research-scale purification, column chromatography is the most widely used technique. mdpi.com Silica (B1680970) gel is a common stationary phase, and the eluent system, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, is optimized to achieve good separation of the desired pyrrole derivative from starting materials and byproducts. nih.gov

Crystallization is another effective method for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, which can then be isolated by filtration. For aromatic amines, purification can also be achieved through the formation of a salt, such as a hydrochloride salt, which can be precipitated, washed, and then neutralized to regenerate the pure amine.

Table 2: Common Purification Techniques for N-Aryl Pyrroles

| Technique | Description | Key Considerations |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Choice of eluent system is critical for effective separation. |

| Crystallization | Purification of a solid by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling. | The choice of solvent is crucial for obtaining high purity and yield. |

| Salt Formation and Neutralization | Conversion of the basic amine to a salt (e.g., hydrochloride) to facilitate purification by precipitation or extraction, followed by regeneration of the free amine. | Useful for separating the basic amine from non-basic impurities. |

| Extraction | Partitioning of the compound between two immiscible liquid phases (e.g., organic solvent and water) to remove water-soluble impurities. | The pH of the aqueous phase can be adjusted to control the partitioning of acidic or basic compounds. |

This table provides a summary of common laboratory-scale purification methods.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

In the synthesis of substituted N-aryl pyrroles like this compound, several selectivity aspects must be considered to ensure the desired isomer is obtained.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the Paal-Knorr or Clauson-Kaas synthesis, the primary amine is the desired nucleophile to react with the 1,4-dicarbonyl compound. The reaction conditions should be controlled to favor this transformation without causing undesired side reactions on other functional groups present in the aniline precursor, such as the methoxy (B1213986) group.

Regioselectivity is a critical consideration, particularly when using unsymmetrically substituted starting materials. For the synthesis of this compound, the starting material would be 4-methoxy-1,2-phenylenediamine. In this case, the two amino groups are not equivalent. The electronic and steric environment of each amino group will influence its reactivity towards the dicarbonyl compound. Generally, the less sterically hindered and more nucleophilic amino group will react preferentially. The electronic nature of the substituents on the aromatic ring plays a significant role in directing the regioselectivity of the reaction. For instance, in the synthesis of N-aryl pyrazoles, the substitution pattern on the final product is dictated by the starting materials. rsc.org While specific studies on the regioselectivity of the Clauson-Kaas reaction with 4-methoxy-1,2-phenylenediamine are not extensively documented, the principles of amine nucleophilicity would govern the outcome.

Stereoselectivity is relevant when chiral centers are present in the starting materials or are formed during the reaction. For the synthesis of the achiral molecule this compound, stereoselectivity is not a direct concern. However, when synthesizing analogues with chiral substituents on the aniline or pyrrole ring, controlling the stereochemical outcome becomes important. It has been noted that some modified Clauson-Kaas procedures can proceed without epimerization of existing chiral centers in the amine starting material. prepchem.com

Table 3: Selectivity Considerations in N-Aryl Pyrrole Synthesis

| Selectivity Type | Description | Relevance to this compound Synthesis |

| Chemoselectivity | Preferential reaction of one functional group. | The reaction should selectively form the pyrrole ring without affecting the methoxy group. |

| Regioselectivity | The preferential formation of one constitutional isomer over another. | Crucial when using 4-methoxy-1,2-phenylenediamine to ensure the pyrrole ring forms on the desired amino group. |

| Stereoselectivity | The preferential formation of one stereoisomer over another. | Not directly applicable to the achiral target compound, but important for chiral analogues. |

This table outlines the key selectivity aspects in the synthesis of the target compound and its analogues.

Reactivity at the Aniline Nitrogen Center

The primary amine group attached to the benzene (B151609) ring is a key center of reactivity. Its nucleophilicity is enhanced by the electronic contribution of both the methoxy group and the pyrrole ring, making it susceptible to a range of chemical transformations.

Nucleophilic Acyl Substitution and Amidation Reactions

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbonyl carbons. This reactivity allows this compound to readily undergo nucleophilic acyl substitution reactions with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. The electron-donating nature of the methoxy group in the para-position relative to the amine enhances the nucleophilicity of the nitrogen, facilitating these amidation reactions.

A representative amidation reaction is the acylation with an acid chloride, proceeding through a nucleophilic addition-elimination mechanism to yield the corresponding N-acylated product.

Table 1: Representative Amidation Reaction

| Reactant | Reagent | Product | Description |

| This compound | Acetyl chloride | N-(2-methoxy-5-(1H-pyrrol-1-yl)phenyl)acetamide | The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of an amide bond. |

Electrophilic Aromatic Substitution on the Methoxy-Substituted Aniline Ring

The aniline benzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating and ortho-, para-directing effects of the amino (-NH2) and methoxy (-OCH3) groups. byjus.com The -NH2 group is generally a stronger activating group than -OCH3.

The directing effects of these substituents are as follows:

Amino group (-NH2): Directs incoming electrophiles to positions 2 and 4 (ortho and para). In this molecule, these are the pyrrole-substituted carbon and the methoxy-substituted carbon, which are already occupied.

Methoxy group (-OCH3): Directs incoming electrophiles to positions 2 and 4 (ortho and para). In this molecule, these are the amino-substituted carbon (occupied) and the carbon at position 6.

Pyrrole group (-N(CH)4): The pyrrole ring acts as an N-aryl substituent and is also generally considered ortho-, para-directing.

Considering the positions on the aniline ring (C1-NH2, C2-OCH3, C4-pyrrole), the available positions for substitution are C3, C5, and C6. The combined directing effects of the -NH2 and -OCH3 groups strongly activate the ring, particularly at the positions ortho and para to the amino group. byjus.com Given the substitution pattern, the most likely positions for electrophilic attack are C3 and C5, which are ortho to the methoxy group and meta to the amino group. However, the powerful ortho-directing effect of the amino group can still influence the regioselectivity. In acidic media, the aniline nitrogen can be protonated to form the anilinium ion, which is a deactivating, meta-directing group, further complicating the reaction outcomes. byjus.com

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Position(s) |

| Amino (-NH2) | C1 | Strongly Activating | Ortho, Para | C2, C6, C4 |

| Methoxy (-OCH3) | C2 | Strongly Activating | Ortho, Para | C1, C3 |

| Pyrrol-1-yl | C5 | Activating | Ortho, Para | C4, C6 |

Note: Numbering is based on the aniline ring for clarity of directing effects.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination)

The aniline functional group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming carbon-nitrogen bonds and involves the coupling of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the amine coupling partner. The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. The development of various generations of catalyst systems has expanded the scope to include a wide array of amines and aryl partners under mild conditions. wikipedia.orgnih.gov

The general utility of anilines as ligands and substrates in Pd-catalyzed reactions highlights the potential of this molecule in the synthesis of more complex nitrogen-containing compounds. nih.govsemanticscholar.org

Table 3: Buchwald-Hartwig Amination Example

| Substrate | Coupling Partner | Catalyst System | Product |

| This compound | Aryl Bromide (Ar-Br) | Pd(OAc)2, Phosphine Ligand, Base (e.g., NaOtBu) | N-Aryl-2-methoxy-5-(1H-pyrrol-1-yl)aniline |

Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, a characteristic that defines its reactivity. The nitrogen lone pair is delocalized into the ring, making the carbon atoms nucleophilic and highly susceptible to electrophilic attack. pearson.comlibretexts.org

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring in this compound is highly activated towards electrophilic substitution, even more so than benzene. libretexts.org The electron-rich nature promotes reactions with a wide range of electrophiles. Substitution typically occurs at the C2 or C5 positions (α-carbons) of the pyrrole ring, as the cationic intermediate (Wheland intermediate) formed by attack at these positions is more resonance-stabilized than the intermediate formed from attack at the C3 or C4 positions (β-carbons).

Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be expected to occur preferentially on the pyrrole ring rather than the already substituted aniline ring, particularly under controlled conditions that avoid protonation of the aniline nitrogen. For instance, Vilsmeier-Haack formylation is a classic example of an electrophilic substitution that occurs readily on pyrrole rings.

N-alkylation/acylation of the Pyrrole Nitrogen

Direct N-alkylation or N-acylation of the pyrrole nitrogen is generally challenging because the nitrogen lone pair is integral to the ring's aromatic sextet. libretexts.org Protonation or reaction with an electrophile at the nitrogen atom would disrupt this aromaticity. libretexts.org Consequently, the pyrrole nitrogen is non-basic and not readily nucleophilic. libretexts.org

However, N-alkylation can be achieved under specific conditions. The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or potassium salts in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), to form the pyrrolide anion. rsc.org This anion is a potent nucleophile and will readily react with alkyl halides or other electrophiles to yield N-substituted pyrrole derivatives. rsc.orgresearchgate.net

Table 4: General Scheme for N-Alkylation of the Pyrrole Moiety

| Step | Reagents | Intermediate/Product | Description |

| 1. Deprotonation | Strong Base (e.g., NaH) | Pyrrolide anion of this compound | The base abstracts the acidic N-H proton from the pyrrole ring, forming a nucleophilic anion. |

| 2. Alkylation | Alkyl Halide (R-X) | N-alkylated product | The pyrrolide anion attacks the alkyl halide in an SN2 reaction to form a new C-N bond. |

An in-depth analysis of the chemical behavior of this compound reveals a diverse reactivity profile, largely influenced by its three key functional components: the electron-donating methoxy group, the nucleophilic aniline moiety, and the aromatic pyrrole ring. This article investigates the specific transformations involving these groups, focusing on the reactivity of the methoxy substituent, oxidative and reductive pathways, and the intricate mechanisms that govern these reactions.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of 2 Methoxy 5 1h Pyrrol 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of 2-methoxy-5-(1H-pyrrol-1-yl)aniline and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus. libretexts.org

In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the aromatic protons, the pyrrole (B145914) ring protons, the methoxy (B1213986) group protons, and the amine protons. The protons on the benzene (B151609) ring are influenced by the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, and the electron-withdrawing pyrrole ring. Typically, protons on carbons bonded to electronegative atoms like oxygen or nitrogen are found at lower fields (higher ppm values). libretexts.org For instance, the methoxy protons would likely appear as a singlet around 3.5-4.0 ppm. libretexts.org The aromatic protons would exhibit complex splitting patterns in the aromatic region (approximately 6.5-8.0 ppm) due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Carbons of the methoxy group would appear at higher field (lower ppm), while the aromatic and pyrrole carbons would resonate at lower field. A detailed analysis of these shifts, often aided by computational predictions, allows for the assignment of each signal to a specific atom in the molecule. For example, in derivatives, the introduction of a substituent will cause predictable shifts in the signals of nearby protons and carbons, providing crucial data for confirming the structure.

A full proton and carbon NMR chemical shift assignment can be realized through a detailed analysis strategy, often employing 2D-correlation spectroscopy to differentiate between intramolecular interactions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methoxy (CH₃) | 3.5 - 4.0 | 55 - 60 |

| Amine (NH₂) | Variable (broad) | Not applicable |

| Benzene Ring (C-H) | 6.5 - 7.5 | 110 - 150 |

| Pyrrole Ring (C-H) | 6.0 - 7.5 | 105 - 125 |

| Benzene Ring (C-N, C-O) | Not applicable | 130 - 160 |

Note: These are general estimated ranges and can vary based on the solvent and specific derivative.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques reveal the connectivity and spatial relationships between them. slideshare.net These experiments are crucial for assembling the molecular puzzle, especially for complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comcreative-biostructure.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. For this compound, COSY would confirm the connectivity of adjacent protons on the benzene and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.comyoutube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a powerful tool for assigning the carbon skeleton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. creative-biostructure.com This is particularly useful for connecting molecular fragments that are not directly bonded and for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC can show correlations between the methoxy protons and the carbon of the benzene ring to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This is invaluable for determining stereochemistry and conformation. For derivatives of this compound with restricted rotation, NOESY can reveal the spatial proximity of different parts of the molecule.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure. slideshare.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), making these methods excellent for identifying functional groups.

For this compound, characteristic vibrational bands would be expected for the N-H bonds of the amine, the C-H bonds of the aromatic and pyrrole rings and the methoxy group, the C=C bonds of the aromatic rings, and the C-O and C-N bonds.

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching bands in the IR spectrum in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic and pyrrole C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene and pyrrole rings give rise to characteristic bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would produce a strong band, typically in the 1000-1300 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the amine group would also appear in the fingerprint region of the spectrum.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. researchgate.net For example, the C=C stretching vibrations of the aromatic rings often produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium to Strong |

| Amine (N-H) | Bend | 1590 - 1650 | Medium to Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy (C-H) | Stretch | 2850 - 2960 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Ether (C-O) | Stretch | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass is approximately 188.09496 Da. uni.lu In HRMS, the measured mass of the molecular ion ([M]⁺ or [M+H]⁺) would be very close to this calculated value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure. For example, common fragmentation pathways for this molecule might include:

Loss of a methyl group (•CH₃) from the methoxy group.

Loss of the entire methoxy group (•OCH₃).

Cleavage of the bond between the benzene ring and the pyrrole ring.

Fragmentation of the pyrrole ring itself.

By analyzing these fragmentation patterns, the connectivity of the different functional groups can be confirmed.

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR and mass spectrometry provide information about the structure of molecules in solution or the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining molecular structure, providing accurate bond lengths, bond angles, and torsional angles.

To perform X-ray crystallography, a single crystal of the compound is required. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms in a specific pattern. This diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound or its derivatives, a crystal structure would provide definitive proof of the connectivity and conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for designing new materials with specific properties. While no specific crystal structure data for the parent compound was found in the search, this technique remains a powerful tool for the analysis of its derivatives.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. unipi.it These techniques measure the differential absorption of left and right circularly polarized light.

The parent compound, this compound, is not chiral. However, if a chiral center is introduced into one of its derivatives, for example, by adding a chiral substituent, then chiroptical spectroscopy would be a powerful tool for determining the absolute configuration of the stereocenter(s).

The ECD spectrum, which is the difference in absorption of left and right circularly polarized light in the UV-Vis region, is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. unipi.it By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be assigned.

Similarly, VCD measures the differential absorption of circularly polarized light in the infrared region. It provides information about the stereochemistry based on the vibrational modes of the molecule.

For any chiral derivatives of this compound, chiroptical spectroscopy would be an essential component of a complete structural elucidation, providing information that is not accessible through the other techniques discussed.

Theoretical and Computational Chemistry Approaches to 2 Methoxy 5 1h Pyrrol 1 Yl Aniline

Electronic Structure Calculations (e.g., DFT, ab initio methods)

Electronic structure calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. For substituted aromatic compounds like 2-methoxy-5-(1H-pyrrol-1-yl)aniline, DFT has proven to be a reliable method for obtaining accurate results that correlate well with experimental data. These calculations are often performed using specific basis sets, such as the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through a process called geometry optimization. For this compound, this involves calculating the total energy of the molecule for various spatial arrangements of its atoms and finding the geometry with the minimum energy.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the aniline (B41778) and pyrrole (B145914) rings, as well as the methoxy (B1213986) group. The dihedral angle between the phenyl and pyrrole rings is a key parameter. Theoretical studies on similar substituted biphenyl (B1667301) systems have shown that the gas-phase conformation can differ significantly from the conformation in a crystalline environment due to intermolecular interactions. core.ac.uk For instance, in a related compound, 2-methoxy-5-phenylaniline, one of the three independent molecules in the unit cell is nearly planar, while the other two have their phenyl rings rotated. core.ac.uk The calculated torsion angle for a similar biphenyl molecule in the gas phase using DFT was found to be between 37–41°. core.ac.uk

The optimized geometry of this compound would reveal the most probable bond lengths, bond angles, and dihedral angles, which are crucial for understanding its steric and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netmalayajournal.org

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and pyrrole rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating the regions susceptible to nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. DFT calculations can provide precise values for these orbital energies and visualize their spatial distribution.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.4 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.2 | Difference between ELUMO and EHOMO |

Note: This table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations for this molecule.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, as well as on the pyrrole ring, making these sites attractive to electrophiles. Regions of positive potential might be found around the hydrogen atoms of the amine group.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing a quantitative measure of the partial atomic charges. This analysis can further pinpoint the charge distribution and help in understanding the molecule's polarity and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the molecular structure. researchgate.net Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific intermolecular interactions not accounted for in the gas-phase calculations.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental spectra to aid in the assignment of observed absorption bands. researchgate.net This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Simulation of Reaction Mechanisms and Energy Barriers

Theoretical chemistry allows for the detailed investigation of reaction mechanisms. ufla.br By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the activation energy barriers. For this compound, one could simulate its behavior in various reactions, such as electrophilic substitution or polymerization.

For example, in the context of forming conductive polymers, understanding the mechanism of oxidative polymerization is crucial. core.ac.uk Computational simulations can model the initial steps of this process, determining the most favorable sites for radical formation and subsequent coupling of monomer units. By calculating the energy barriers for different reaction pathways, the most likely mechanism can be identified.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the results of electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors are essential for establishing quantitative structure-activity relationships (QSAR).

Key descriptors for this compound would include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments.

Table 2: Calculated Quantum Chemical Descriptors (Hypothetical)

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 5.4 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I+A)/2 | 3.3 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.1 eV |

| Electrophilicity Index (ω) | χ²/2η | 2.59 eV |

Note: This table is illustrative and based on the hypothetical values from Table 1. Actual values would depend on the specific computational method and basis set used.

Derivatization Strategies and Synthesis of Advanced Scaffolds Utilizing 2 Methoxy 5 1h Pyrrol 1 Yl Aniline

Synthesis of Substituted 2-methoxy-5-(1H-pyrrol-1-yl)aniline Derivatives

The core structure of this compound allows for various modifications to produce a range of substituted derivatives. The amino group can undergo standard reactions such as acylation and alkylation. Furthermore, the aromatic ring is amenable to electrophilic substitution, although the directing effects of the methoxy (B1213986) and pyrrolyl groups must be considered.

Research has demonstrated the synthesis of various derivatives. For instance, the amino group can be transformed into amides, sulfonamides, or other functional groups, thereby modulating the electronic properties and biological activity of the parent molecule. The pyrrole (B145914) ring can also be a site for substitution, although this is less common.

A general approach to synthesizing derivatives involves the reaction of this compound with different electrophiles. For example, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides.

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Name | Synthetic Method | Starting Materials |

|---|---|---|

| N-(2-methoxy-5-(1H-pyrrol-1-yl)phenyl)acetamide | Acylation | This compound, Acetyl chloride |

| 2-methoxy-5-(1H-pyrrol-1-yl)-N-tosylaniline | Sulfonylation | This compound, Tosyl chloride |

Formation of Polycyclic and Fused Ring Systems (e.g., pyrrolo[1,2-a]quinoxalines)

A significant application of this compound is its use as a precursor for the synthesis of polycyclic and fused ring systems, most notably pyrrolo[1,2-a]quinoxalines. nih.govrsc.org These heterocyclic scaffolds are of great interest due to their presence in biologically active molecules.

The synthesis of pyrrolo[1,2-a]quinoxalines from this compound typically involves a condensation reaction with an α-haloketone or a related 1,2-dicarbonyl compound, followed by an intramolecular cyclization. The aniline (B41778) nitrogen attacks one carbonyl group, and the C-2 position of the pyrrole ring attacks the other, leading to the formation of the fused ring system.

Several methodologies have been developed to achieve this transformation, including traditional thermal conditions and more modern catalytic approaches. For example, iodine-catalyzed cascade reactions have been shown to be effective for the one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from substituted anilines and ketones. rsc.org Another efficient method involves an electrochemical C(sp3)–H functionalization, which allows for the synthesis of a variety of functionalized quinoxalines in good to excellent yields under mild conditions. rsc.org

Table 2: Synthetic Routes to Pyrrolo[1,2-a]quinoxalines

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Condensation and Cyclization | 2-(1H-pyrrol-1-yl)aniline, α-haloketone, EtOH, AcOH, 50 °C | Straightforward, multi-step process. nih.gov |

| Iodine-Catalyzed Cascade | Substituted anilines, ketones, I2, DMSO | Metal-free, one-pot synthesis with broad substrate scope. rsc.org |

| Electrochemical C(sp3)–H Cyclization | Quinoxalines, various functional groups, iodine mediator | Mild conditions, high atom economy, and scalable. rsc.org |

Development as a Building Block in Complex Chemical Synthesis (e.g., natural product synthesis intermediates)

The structural features of this compound make it a valuable building block in the multistep synthesis of complex molecules, including intermediates for natural products. The combination of the aniline and pyrrole moieties allows for the strategic introduction of various functionalities and the construction of intricate molecular frameworks.

While specific examples of its direct use in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential is evident from the types of reactions it can undergo. The pyrrolo[1,2-a]quinoxaline core, readily accessible from this aniline derivative, is a key structural motif in a number of alkaloids and other bioactive natural products. Therefore, this compound serves as a key starting material for accessing these important molecular skeletons.

Application as a Monomer in Advanced Polymer Chemistry (e.g., conductive polymers)

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The presence of the pyrrole and methoxy substituents on the aniline ring of this compound can significantly influence the properties of the resulting polymer.

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. The electronic properties of the substituents play a crucial role in the polymerization process and the final characteristics of the polymer, such as its conductivity, solubility, and processability. The methoxy group is an electron-donating group, which can facilitate the oxidation of the monomer. The pyrrole ring can also participate in the electronic delocalization of the polymer backbone.

Research into the polymerization of substituted anilines has shown that the nature of the substituent affects the morphology and electrical properties of the resulting polymers. nih.gov While specific studies focusing solely on the polymerization of this compound are not widely reported, the general principles of aniline polymerization suggest its potential to form novel conductive polymers with tailored properties.

Role as a Ligand Precursor in Coordination Chemistry (e.g., for novel catalysts or materials)

The nitrogen atoms in both the aniline and pyrrole groups of this compound can act as donor atoms, making it a potential precursor for the synthesis of ligands in coordination chemistry. By modifying the aniline moiety, for example, through Schiff base condensation with aldehydes or ketones, multidentate ligands can be prepared.

These ligands can then be used to chelate with various metal ions to form coordination complexes. The resulting metal complexes may exhibit interesting catalytic properties, magnetic behavior, or optical characteristics, making them suitable for applications in catalysis, materials science, and sensor technology.

For instance, the synthesis of ferrocenyldithiophosphonate derivatives has been reported, which involves the derivatization of a similar aniline-pyrrole structure. researchgate.net This highlights the potential of using this compound as a foundational molecule for creating complex ligands for advanced materials.

Conclusion and Future Research Directions in the Study of 2 Methoxy 5 1h Pyrrol 1 Yl Aniline

Summary of Key Research Findings and Methodological Advances

Research specifically focused on 2-methoxy-5-(1H-pyrrol-1-yl)aniline is limited. However, the broader class of pyrrole-containing anilines has been the subject of extensive study, providing a foundational context for understanding this compound. The pyrrole (B145914) ring is a key structural motif in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govalliedacademies.org

Methodological advances in the synthesis of pyrrole derivatives are often centered around multicomponent reactions and green chemistry principles, aiming for efficiency and sustainability. orientjchem.org While a specific, optimized synthesis for this compound is not widely documented in publicly available literature, general methods for the synthesis of N-aryl pyrroles often involve the condensation of an aniline (B41778) with a 1,4-dicarbonyl compound or related precursors. For instance, the Paal-Knorr synthesis is a classical and versatile method for pyrrole formation.

Identification of Remaining Challenges and Unexplored Avenues in this compound Research

The primary challenge in the study of this compound is the current scarcity of dedicated research. This presents a significant opportunity for novel investigations. Key unexplored avenues include:

Comprehensive Synthesis and Characterization: The development and optimization of a high-yield, scalable, and environmentally benign synthesis route for this compound is a fundamental first step. Following synthesis, a thorough characterization using modern analytical techniques is necessary to establish a complete and reliable spectroscopic profile.

Exploration of Biological Activity: The biological potential of this compound remains largely untapped. Screening for a wide range of activities, such as anticancer, antibacterial, antifungal, and anti-inflammatory properties, could reveal promising therapeutic applications. nih.govalliedacademies.org The presence of the aniline and methoxy (B1213986) functional groups on the phenyl ring, coupled with the pyrrole moiety, suggests the potential for interesting pharmacological effects.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic modifications of the this compound scaffold can be undertaken to establish structure-activity relationships. This involves synthesizing derivatives with different substituents on the phenyl and pyrrole rings to optimize potency and selectivity.

Computational and Docking Studies: In silico methods, such as molecular docking, can be employed to predict the potential biological targets of this compound and its derivatives. This computational approach can guide experimental work and accelerate the discovery of new drug candidates.

Prospective Research Directions and Potential for Innovation in Chemical Science

The future of research on this compound is ripe with potential for innovation. Building on the foundational knowledge of pyrrole chemistry, several exciting research directions can be envisioned:

Development of Novel Catalytic Systems: The synthesis of this and related compounds could be a platform for the development of new and more efficient catalytic systems for C-N bond formation, a crucial transformation in organic chemistry.

Materials Science Applications: Pyrrole-containing compounds are precursors to conducting polymers. mdpi.com Investigating the polymerization of this compound could lead to the development of novel materials with interesting electronic and optical properties for applications in sensors, organic electronics, and energy storage.

Probe Development for Chemical Biology: Fluorescently labeled derivatives of this compound could be synthesized and utilized as chemical probes to study biological processes and visualize specific cellular components.

Medicinal Chemistry and Drug Discovery: The most significant potential for innovation lies in the realm of medicinal chemistry. As a novel scaffold, this compound and its future derivatives could serve as lead compounds for the development of new drugs targeting a range of diseases. The journey from a simple organic molecule to a life-saving therapeutic is long and challenging, but it begins with the exploration of new chemical entities like this one.

Q & A

Q. Table 1: Synthesis Optimization

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| CuI/DMEDA | DMF | 50 | |

| Pd(OAc)₂/Xantphos | Toluene | 65* | [Hypothetical] |

| *Hypothetical data included for illustrative comparison. |

Advanced: How can reaction yields be improved for derivatives of this compound?

Methodological Answer:

Yield optimization may involve:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ni) with tailored ligands (e.g., BINAP or Xantphos) can enhance cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMAc) may stabilize intermediates better than DMF.

Critical Consideration : Competing side reactions (e.g., dehalogenation or over-alkylation) must be monitored via TLC or LC-MS.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C2, pyrrole at C5).

- FT-IR : Identifies N-H stretches (~3400 cm⁻¹ for aniline) and C-O-C stretches (~1250 cm⁻¹ for methoxy).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₂N₂O; [M+H]⁺ = 189.1022).

Advanced Tip : X-ray crystallography (using SHELX or ORTEP-III ) resolves 3D structure and electronic effects of the pyrrole-methoxy substituents.

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Methoxy Group : Acts as an electron-donating group (EDG), directing electrophilic substitution to the para position.

- Pyrrole Ring : Enhances conjugation, altering redox properties in electrochemical applications .

Experimental Design : - Compare Hammett σ values of substituents to correlate electronic effects with reaction rates .

- Use cyclic voltammetry to quantify electron-donating/withdrawing impacts on oxidation potentials .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How is this compound utilized in functional materials research?

Methodological Answer:

- Conducting Polymers : Electropolymerization of derivatives (e.g., 3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) creates biofunctional surfaces for biosensors .

- Electrochemical Biosensors : Ferrocene-functionalized derivatives enable glucose detection via direct electron transfer .

Table 2: Electrochemical Performance

| Derivative | Application | Sensitivity (µA/mM) | Reference |

|---|---|---|---|

| Fc-Pyr-Aniline | Glucose Biosensing | 0.45 | |

| DTP-Ph-Pyr | Organic Electronics | N/A* | |

| *Data not explicitly reported in cited evidence. |

Basic: What are the stability concerns during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture : Aniline derivatives hydrolyze in humid conditions; use desiccants.

- Purity Monitoring : Regular HPLC analysis ensures degradation products (e.g., oxidized pyrrole rings) are <5% .

Advanced: How can computational modeling aid in studying this compound’s bioactivity?

Methodological Answer:

- Docking Studies : Predict interactions with biological targets (e.g., β-tubulin for anticancer activity) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to explain redox behavior in electrochemical applications .

Basic: What are common impurities in synthesized batches?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., 4-iodoaniline) or dehalogenated intermediates.

- Detection : GC-MS or ¹H NMR (e.g., residual pyrrole protons at δ 6.2–6.8 ppm).

Advanced: How does this compound serve as a building block in drug discovery?

Methodological Answer:

- Anticancer Agents : Derivatives like 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline inhibit tubulin polymerization (IC₅₀ = 4.8 µM) .

- Synthetic Strategy : Click chemistry (e.g., CuAAC) introduces triazole moieties for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.